molecular formula C14H14N2O2S2 B5814281 methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate

methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5814281
M. Wt: 306.4 g/mol
InChI Key: VVZQYBGJWIZPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate, also known as MTCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. This compound has also been shown to inhibit the production of inflammatory cytokines and reduce the accumulation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high biocompatibility. It is rapidly metabolized in the liver and excreted in the urine. This compound has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

Methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its high purity and yield, low toxicity, and biocompatibility. However, it also has some limitations, including its limited solubility in water and its potential to form aggregates.

Future Directions

There are several future directions for research on methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate. One direction is to further investigate its potential as an anti-cancer agent and develop more potent derivatives. Another direction is to investigate its potential as an anti-inflammatory agent and a treatment for Alzheimer's disease. In material science, future research could focus on optimizing the synthesis method of this compound for its potential as a corrosion inhibitor and a dye for textiles. In environmental science, future research could focus on developing this compound-based pesticides that are more effective and environmentally friendly.

Synthesis Methods

Methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of 2-thienylmethylamine with carbon disulfide and methyl 4-aminobenzoate. The resulting intermediate is then reacted with thionyl chloride to form the final product, this compound. This synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

Methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent and a treatment for Alzheimer's disease.
In material science, this compound has been investigated for its potential as a corrosion inhibitor for metals. It has been shown to effectively inhibit the corrosion of steel in acidic environments. This compound has also been investigated for its potential as a dye for textiles and as a fluorescent probe for detecting metal ions.
In environmental science, this compound has been investigated for its potential as a pesticide. It has been shown to effectively control the growth of various pests, including mosquitoes and cockroaches.

properties

IUPAC Name

methyl 4-(thiophen-2-ylmethylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-18-13(17)10-4-6-11(7-5-10)16-14(19)15-9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQYBGJWIZPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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